molecular formula C11H14N2O2 B571450 Pyridin-3-yl(pyrrolidin-1-yl)acetic acid CAS No. 933760-99-7

Pyridin-3-yl(pyrrolidin-1-yl)acetic acid

Cat. No. B571450
M. Wt: 206.245
InChI Key: IPYYHCZMMIUNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” is a compound that contains a pyridine ring and a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” is characterized by a pyridine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .

Scientific Research Applications

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

  • Scientific Field: Chemistry of Heterocyclic Compounds .
  • Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
  • Methods of Application: A simple and effective method for the synthesis of these acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
  • Results or Outcomes: The method allows obtaining the target products in one synthetic stage with high yields .

Pyrrolidine in Drug Discovery

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: The pyrrolidine ring in Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is a versatile scaffold for novel biologically active compounds .
  • Methods of Application: The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Cosmetic Applications

  • Scientific Field: Cosmetology .
  • Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is used in cosmetic products such as wrinkle-preventive/ameliorating products .
  • Methods of Application: The specific methods of application in cosmetics are not detailed in the source .
  • Results or Outcomes: The outcomes of its use in cosmetics are not detailed in the source .

Treatment of Insomnia

  • Scientific Field: Pharmacology .
  • Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid derivatives, such as zolpidem, are used in the treatment of short-term insomnia .
  • Methods of Application: The specific methods of application in the treatment of insomnia are not detailed in the source .
  • Results or Outcomes: The outcomes of its use in the treatment of insomnia are not detailed in the source .

Treatment of Various Diseases

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: Imidazo[1,2-a]pyridine derivatives, which include Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, are proposed for the treatment of various diseases such as cancer, cardiovascular diseases, and Alzheimer’s disease .
  • Methods of Application: The specific methods of application in the treatment of these diseases are not detailed in the source .
  • Results or Outcomes: The outcomes of its use in the treatment of these diseases are not detailed in the source .

Insecticides and Veterinary Ectoparasiticides

  • Scientific Field: Agriculture and Veterinary Medicine .
  • Summary of Application: Compounds of Pyridin-3-yl(pyrrolidin-1-yl)acetic acid have been used in the past as insecticides and as veterinary ectoparasiticides .
  • Methods of Application: The specific methods of application in agriculture and veterinary medicine are not detailed in the source .
  • Results or Outcomes: The outcomes of its use in agriculture and veterinary medicine are not detailed in the source .

Ligands for Transition Metals and Organocatalysts

  • Scientific Field: Organometallic Chemistry .
  • Summary of Application: Pyrrolidine and its derivatives, including Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, are used widely as ligands for transition metals and organocatalysts .
  • Methods of Application: The specific methods of application in organometallic chemistry are not detailed in the source .
  • Results or Outcomes: The outcomes of its use in organometallic chemistry are not detailed in the source .

Anti-Herpes Simplex Virus-1 (HSV-1) Compounds

  • Scientific Field: Antiviral Research .
  • Summary of Application: 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives, which can be synthesized from Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
  • Methods of Application: The specific methods of application in antiviral research are not detailed in the source .
  • Results or Outcomes: These derivatives possessed considerable antiviral activity with IC 50 ranged between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 were recorded .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and respiratory irritation .

Future Directions

The future directions for “Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” and similar compounds could involve further exploration of their therapeutic potential. For instance, compounds of a similar structure have been disclosed for use in inhibiting HIV integrase and treating those infected with HIV or AIDS . Additionally, the development of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9/h3-5,8,10H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYYHCZMMIUNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl(pyrrolidin-1-yl)acetic acid

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